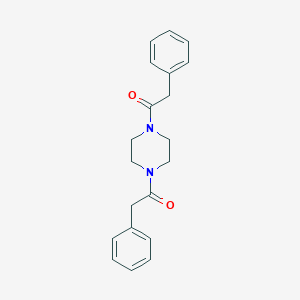

1,4-Bis(phenylacetyl)piperazine

Descripción

1,4-Bis(phenylacetyl)piperazine is a piperazine derivative featuring two phenylacetyl substituents at the 1,4-positions of the piperazine ring. Piperazine derivatives are renowned for their versatility, acting as scaffolds for antimicrobial, antitumor, and antidiabetic agents . The phenylacetyl groups likely enhance lipophilicity, influencing bioavailability and target interactions compared to polar substituents like hydroxyl or sulfonyl groups .

Propiedades

Fórmula molecular |

C20H22N2O2 |

|---|---|

Peso molecular |

322.4 g/mol |

Nombre IUPAC |

2-phenyl-1-[4-(2-phenylacetyl)piperazin-1-yl]ethanone |

InChI |

InChI=1S/C20H22N2O2/c23-19(15-17-7-3-1-4-8-17)21-11-13-22(14-12-21)20(24)16-18-9-5-2-6-10-18/h1-10H,11-16H2 |

Clave InChI |

RKYWZUPLHLLXPD-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C(=O)CC2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |

SMILES canónico |

C1CN(CCN1C(=O)CC2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Piperazine Derivatives

The following table compares 1,4-bis(phenylacetyl)piperazine with analogous compounds, emphasizing substituent effects on molecular properties and bioactivity:

*Calculated based on molecular formula.

Key Findings:

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., sulfonyl, chloro) enhance stability and target binding. For example, 1,4-bis(4-fluorophenylsulfonyl)piperazine exhibits DPP-4 inhibitory activity via hydrogen bonding with enzyme residues . Bulky substituents (e.g., isobutoxybenzoyl) may reduce metabolic degradation but limit solubility, as seen in selenogallate complexes . Acyl groups (e.g., phenoxyacetyl, methacryloyl) improve lipophilicity, facilitating membrane penetration in antimicrobial and antitumor agents .

Synthesis Methods: Microwave-assisted synthesis enables rapid preparation of bis-thiadiazole and bis-rhodanine derivatives . Reflux with piperazine and substituted halides or mesylates is common for symmetric derivatives (e.g., nopol-based piperazines) .

Thermal and Chemical Stability: Selenogallates with piperazine-based cations (e.g., [bappH₂][Ga₂Se₄]) show variable thermal stability, influenced by substituent polarity . Bis(methacryloyl)piperazine polymers retain integrity under physiological conditions, ideal for biomedical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.